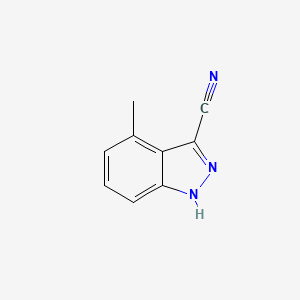

4-Méthyl-1H-indazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

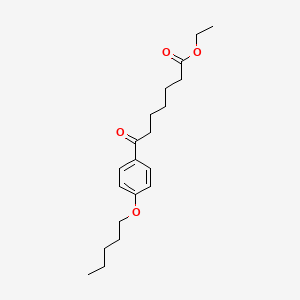

“4-Methyl-1H-indazole-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It belongs to the class of compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Chemical Reactions Analysis

Indazoles, including “4-Methyl-1H-indazole-3-carbonitrile”, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Applications De Recherche Scientifique

Applications anticancéreuses

Les composés indazoliques ont été identifiés comme ayant des propriétés anticancéreuses potentielles. Par exemple, certains dérivés indazoliques ont montré une efficacité contre les lignées cellulaires du côlon et du mélanome en raison de leur capacité à inhiber la croissance cellulaire .

Applications antihypertensives

Les indazoles sont également connus pour leurs effets antihypertenseurs. Ils ont été utilisés en applications médicinales pour gérer les niveaux de pression artérielle .

Applications antidépressives

Le motif structural indazole est présent dans plusieurs médicaments ayant une activité antidépressive, suggérant que les dérivés indazoliques peuvent être explorés pour leurs effets sur les troubles de la santé mentale .

Applications anti-inflammatoires

Les composés contenant de l'indazole présentent des propriétés anti-inflammatoires, ce qui en fait des candidats pour le traitement des affections inflammatoires .

Applications antibactériennes

L'activité antibactérienne des indazoles a été documentée, indiquant leur utilisation dans la lutte contre les infections bactériennes .

Inhibiteurs de la réductase aldéhydique

Les dérivés indolés, qui partagent une structure de base similaire avec les indazoles, ont été évalués comme inhibiteurs de la réductase aldéhydique (ALR2) et de la réductase aldéhydique (ALR1), enzymes impliquées dans les complications diabétiques .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl-1H-indazole-3-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

Indazole-containing compounds, including “4-Methyl-1H-indazole-3-carbonitrile”, have a wide range of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 4-methyl-1h-indazole-3-carbonitrile, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.

Mode of Action

It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the 4-Methyl-1H-indazole-3-carbonitrile and the nature of its target.

Biochemical Pathways

Indazole derivatives have been found to affect a variety of biochemical pathways . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, and metabolic processes.

Pharmacokinetics

It’s known that indazole-3-carboxamide variants undergo ester hydrolysis as their major metabolic pathway . These properties would have a significant impact on the bioavailability of 4-Methyl-1H-indazole-3-carbonitrile.

Result of Action

Indazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Propriétés

IUPAC Name |

4-methyl-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-3-2-4-7-9(6)8(5-10)12-11-7/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUFGCMGHQUNPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646464 |

Source

|

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29984-94-9 |

Source

|

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29984-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.